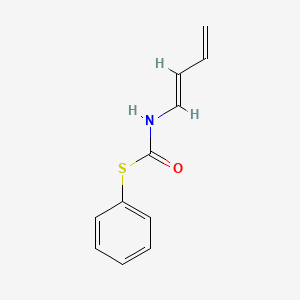

Carbamothioic acid, 1,3-butadienyl-, S-phenyl ester, (E)-

Description

The (E)-stereochemistry indicates the spatial arrangement of substituents around the double bond, which may influence its reactivity, environmental behavior, and biological activity. Thiocarbamates are widely used as herbicides, fungicides, and insecticides, though specific data on this compound’s applications are absent in the provided evidence .

Properties

CAS No. |

61759-58-8 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

S-phenyl N-[(1E)-buta-1,3-dienyl]carbamothioate |

InChI |

InChI=1S/C11H11NOS/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h2-9H,1H2,(H,12,13)/b9-3+ |

InChI Key |

WBOLGJRDTSSVSA-YCRREMRBSA-N |

Isomeric SMILES |

C=C/C=C/NC(=O)SC1=CC=CC=C1 |

Canonical SMILES |

C=CC=CNC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison of Thiocarbamates

Key Findings:

Structural Differences: The target compound’s S-phenyl ester distinguishes it from analogs with aliphatic esters (e.g., EPTC’s S-ethyl). The phenyl group may enhance UV stability and reduce volatility compared to Pebulate (S-propyl) .

The target compound lacks halogens, suggesting lower environmental persistence . EPTC (U389) and Pebulate (U390) exhibit moderate volatility, whereas the S-phenyl ester in the target compound may reduce vapor pressure, extending soil residence time.

Regulatory Status: All analogs in Table 1 are classified as RCRA hazardous wastes (U-codes), indicating regulatory scrutiny due to toxicity or persistence.

Research Implications and Limitations

- Gaps in Data: No direct studies on the target compound were found in the provided evidence. Comparisons rely on extrapolation from structural analogs.

- Hypothesized Applications : Based on thiocarbamate trends, the compound may act as a herbicide with selective activity against broadleaf weeds, leveraging its conjugated diene system for targeted reactivity.

- Safety Considerations : The S-phenyl group could increase mammalian toxicity compared to aliphatic esters, necessitating further toxicokinetic studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-Carbamothioic acid, 1,3-butadienyl-, S-phenyl ester?

- Methodology : The compound can be synthesized via thioesterification of 1,3-butadienylamine derivatives with S-phenyl thiocarbamoyl chloride under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Catalytic bases like triethylamine to neutralize HCl byproducts.

- Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the (E)-isomer .

Q. How can spectroscopic techniques validate the structure of this compound?

- 1H/13C NMR : Key signals include:

- 1H : δ 7.2–7.4 ppm (aromatic protons, S-phenyl), δ 5.6–6.2 ppm (butadienyl protons, coupling constants J = 12–16 Hz for (E)-configuration).

- 13C : ~195–200 ppm (C=S), 120–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can conflicting spectroscopic data between experimental and computational predictions be resolved?

- Approach :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR/IR spectra. Compare with experimental data to identify discrepancies .

- Isotopic Labeling : Use deuterated analogs to confirm assignments of overlapping proton environments (e.g., butadienyl vs. aromatic protons) .

Q. What are the degradation pathways of this compound under thermal and photolytic conditions?

- Thermal Stability :

- TGA/DSC : Decomposition onset ~180–200°C, with mass loss corresponding to S-phenyl group cleavage (observed in similar esters) .

- Mechanism : Retro-thioesterification to release 1,3-butadienylamine and thiocarbamoyl fragments.

Q. How can the (E)-configuration be conclusively determined?

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation. For example, a related S-2-naphthalenyl ester showed dihedral angles of 170–175° between the butadienyl and aryl groups .

- NOE NMR : Irradiation of the butadienyl protons in the (E)-isomer should show no cross-peaks with the S-phenyl ortho-protons, unlike the (Z)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.